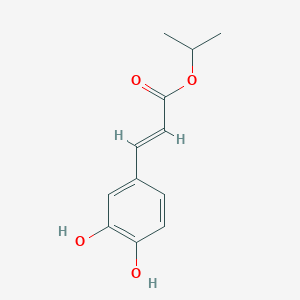
Isopropyl caffeate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-caffeic acid isopropyl ester is a derivative of caffeic acid, a natural phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is synthesized by esterifying caffeic acid with isopropanol, resulting in a compound that retains the beneficial properties of caffeic acid while potentially enhancing its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
E-caffeic acid isopropyl ester can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of caffeic acid with isopropanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves a one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with isopropanol to yield the desired ester . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of E-caffeic acid isopropyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
E-caffeic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate caffeic acid.
Scientific Research Applications
E-caffeic acid isopropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Industry: It is explored for use in cosmetics and skincare products due to its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism by which E-caffeic acid isopropyl ester exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
E-caffeic acid isopropyl ester is similar to other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE) and caffeic acid ethyl ester. it has unique properties that distinguish it from these compounds:
Caffeic Acid Phenethyl Ester (CAPE): CAPE is known for its potent anti-inflammatory and anticancer activities.
Caffeic Acid Ethyl Ester: This ester is also used for its antioxidant and anti-inflammatory effects.
Conclusion
E-caffeic acid isopropyl ester is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of research and development.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+ |
InChI Key |
HUBVPNVELDTWJF-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
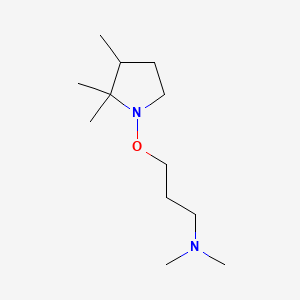
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
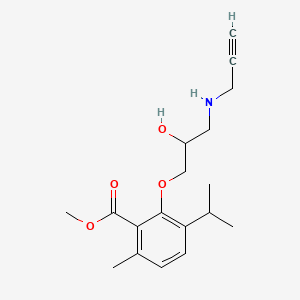
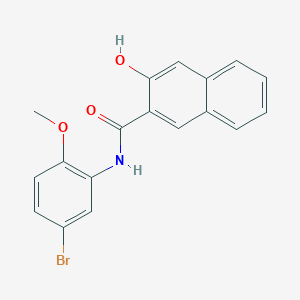
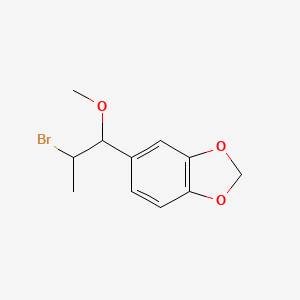

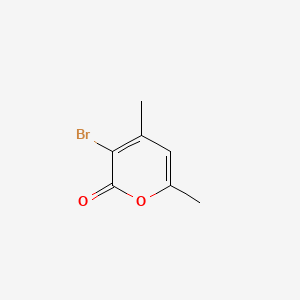
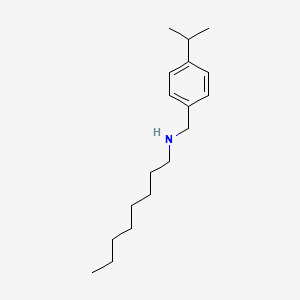
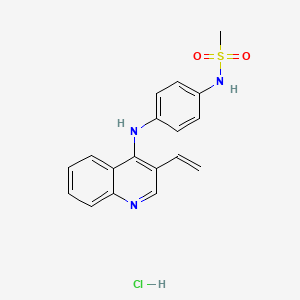
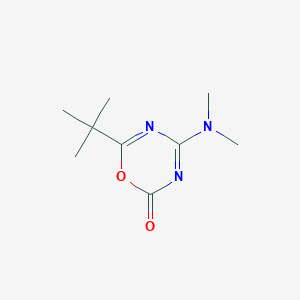
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
